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molecular formula C11H12ClFO B8397667 1-(4-Chloro-2-fluorophenyl)-1-cyclopropylethanol

1-(4-Chloro-2-fluorophenyl)-1-cyclopropylethanol

Cat. No. B8397667
M. Wt: 214.66 g/mol
InChI Key: XOSJWYCWQGFMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063234B2

Procedure details

114.6 ml (57.31 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran were taken up at 0° C. in 23 ml of diethyl ether, and 4.95 g (28.65 mmol) of 4′-chloro-2′-fluoroacetophenone dissolved in 5 ml of diethyl ether were slowly added dropwise. Stirring at 0° C. for 1 h was followed by warming to RT, and the reaction solution was mixed with acetonitrile, water and a little kieselguhr, and the mixture was filtered through kieselguhr. The phases of the filtrate were separated and the aqueous phase was extracted twice with diethyl ether. The combined organic phases were washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the solvents were removed in vacuo. The crude product was purified by preparative HPLC (mobile phase: acetonitrile-water gradient) to result in 4.30 g (70% of theory) of the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.95 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
23 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([Mg]Br)[CH2:3][CH2:2]1.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[C:9]([F:16])[CH:8]=1.C(#N)C.O>O1CCCC1.C(OCC)C>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH:1]2[CH2:3][CH2:2]2)([OH:15])[CH3:14])=[C:9]([F:16])[CH:8]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Step Three
Name
Quantity
4.95 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(C)=O)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
by warming to RT
FILTRATION
Type
FILTRATION
Details
a little kieselguhr, and the mixture was filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
The phases of the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC (mobile phase: acetonitrile-water gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C(C)(O)C1CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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